molecular formula C19H21N5O2S B4507767 2-[acetyl(benzyl)amino]-N-[2-(1H-imidazol-4-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide

2-[acetyl(benzyl)amino]-N-[2-(1H-imidazol-4-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B4507767
M. Wt: 383.5 g/mol
InChI Key: SUNXCJDNEHNWMU-UHFFFAOYSA-N
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Description

2-[acetyl(benzyl)amino]-N-[2-(1H-imidazol-4-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative featuring a 4-methylthiazole core substituted with an acetylated benzylamino group at position 2 and a 1H-imidazole-4-yl ethylamide moiety at position 3.

Properties

IUPAC Name

2-[acetyl(benzyl)amino]-N-[2-(1H-imidazol-5-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-13-17(18(26)21-9-8-16-10-20-12-22-16)27-19(23-13)24(14(2)25)11-15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H,20,22)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNXCJDNEHNWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N(CC2=CC=CC=C2)C(=O)C)C(=O)NCCC3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents at Position 2 Substituents at Position 5 Molecular Weight (g/mol) Key Features
Target Compound 4-methyl-1,3-thiazole Acetyl(benzyl)amino N-[2-(1H-imidazol-4-yl)ethyl]carboxamide ~393.48* Imidazole for metal binding; acetyl-benzyl for lipophilicity
2-(benzylamino)-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide 4-methyl-1,3-thiazole Benzylamino N-(2-methoxybenzyl)carboxamide 367.46 Methoxybenzyl enhances solubility; lacks imidazole
N-substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides 4-methyl-1,3-thiazole 4-pyridinyl Varied amines (e.g., benzyl, fluorophenyl) 300–400 Pyridine enhances π-π stacking; broad SAR for receptor affinity
Compound 9c () Benzoimidazole-triazole 4-bromophenyl-thiazole Acetamide-linked triazole-benzimidazole ~600† Bromine for electronic effects; triazole for H-bonding and rigidity

*Calculated based on molecular formula C₁₉H₂₃N₅O₂S.
†Estimated from analogous compounds in .

Pharmacological Implications

  • Imidazole vs.
  • Acetyl-Benzyl vs. Halogenated Aryl Groups : The acetyl-benzyl substituent improves lipid solubility over bromophenyl (as in 9c ), which could enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Methoxybenzyl vs. Imidazole-Ethyl : The methoxybenzyl group in ’s analog increases solubility via polar interactions, whereas the imidazole-ethyl chain may promote target engagement in histamine or cytochrome P450 pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[acetyl(benzyl)amino]-N-[2-(1H-imidazol-4-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
2-[acetyl(benzyl)amino]-N-[2-(1H-imidazol-4-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide

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